1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone is a complex organic compound that features a purine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with an ethanone group
Preparation Methods
The synthesis of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The purine and piperazine moieties are coupled using suitable linkers and catalysts to form the intermediate compound.
Final Substitution: The phenyl group with an ethanone substituent is introduced through Friedel-Crafts acylation reactions, completing the synthesis of the target compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethanone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as purine derivatives and piperazine
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers due to its ability to interact with specific molecular targets.
Biological Research: It is used as a probe to study cellular pathways and mechanisms, especially those involving purine metabolism and signaling.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to purine receptors and enzymes involved in nucleotide metabolism. This binding can modulate various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone can be compared with other similar compounds, such as:
1-{4-[4-(7H-purin-6-yl)morpholin-2-yl]phenyl}ethanone: This compound has a morpholine ring instead of a piperazine ring, which may alter its binding affinity and biological activity.
1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}methanone: The substitution of the ethanone group with a methanone group can affect the compound’s reactivity and stability
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H18N6O/c1-12(24)13-2-4-14(5-3-13)22-6-8-23(9-7-22)17-15-16(19-10-18-15)20-11-21-17/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) |
InChI Key |
SMMOCUDWYPQSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.